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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B14862432 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cross-reactivity of Ampelopsin G (Dihydromyricetin) in various

cancer and normal cell lines. The information is supported by experimental data to aid in the

evaluation of its therapeutic potential.

Ampelopsin G, a flavonoid also known as Dihydromyricetin (DHM), has garnered significant

attention in cancer research for its pro-apoptotic and anti-proliferative effects on malignant

cells, while exhibiting minimal cytotoxicity towards normal cells. This selective activity

underscores its potential as a chemotherapeutic agent. This guide summarizes the quantitative

data on its efficacy across different cell lines, details the experimental protocols used for its

evaluation, and visualizes the key signaling pathways it modulates.

Data Presentation: Comparative Efficacy of
Ampelopsin G
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Ampelopsin G in a range of cancer and normal cell lines, providing a quantitative measure of

its cytotoxic and anti-proliferative effects. A lower IC50 value indicates a higher potency.
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Cell Line Cell Type
Cancer
Type

IC50 Value
(µM)

Incubation
Time (h)

Reference

T24 Cancer

Muscle

Invasive

Bladder

Cancer

22.3 48 [1]

UMUC3 Cancer

Muscle

Invasive

Bladder

Cancer

16.7 48 [1]

A2780 Cancer

Ovarian

Cancer (p53

positive)

336.0 24 [2]

SKOV3 Cancer

Ovarian

Cancer (p53

null)

>400 24 [2]

ISOE80 Normal
Ovarian

Epithelial

No significant

inhibition
24/48 [2]

RBE Cancer
Cholangiocar

cinoma
146.6 24 [3]

HepG2 Cancer
Hepatocellula

r Carcinoma

Not specified,

dose-

dependent

inhibition

24, 48, 72 [4]

QGY7701 Cancer
Hepatocellula

r Carcinoma

Not specified,

dose-

dependent

inhibition

24, 48, 72 [4]

SMMC7721 Cancer
Hepatocellula

r Carcinoma

Not specified,

dose-

dependent

inhibition

24, 48, 72 [5]
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Hepal-6 Cancer
Mouse

Hepatoma

Not specified,

dose-

dependent

inhibition

48 [4]

HL7702 Normal Human Liver

No

cytotoxicity

observed

48 [4]

MHcc97L Cancer
Hepatocellula

r Carcinoma

No apoptosis

observed
48 [4]

MCF-7 Cancer
Breast

Cancer (ER+)

Dose-

dependent

inhibition

24 [6]

MDA-MB-231 Cancer

Breast

Cancer

(Triple-

Negative)

Dose-

dependent

inhibition

24 [6]

MCF-10A Normal
Breast

Epithelial

No toxic

effect
24 [6]

HL60 Cancer

Acute

Promyelocyti

c Leukemia

Dose-

dependent

inhibition

Not specified

K562 Cancer

Chronic

Myelogenous

Leukemia

Dose-

dependent

inhibition

Not specified

786-O Cancer
Renal Cell

Carcinoma

Dose-

dependent

inhibition

24, 48

HK-2 Normal
Human

Kidney

No significant

cytotoxicity
24, 48

U251 Cancer Glioma

Dose-

dependent

inhibition

24, 48
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A172 Cancer Glioma

Dose-

dependent

inhibition

24, 48

SHG44 Cancer Glioma

Dose-

dependent

inhibition

24, 48

HEB Normal
Human Brain

Glial

No significant

cytotoxicity
24, 48

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

Ampelopsin G's cross-reactivity.

Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability,

proliferation, and cytotoxicity.

Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and

incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Treatment: Treat the cells with various concentrations of Ampelopsin G (e.g., 0, 5, 10, 20,

30, 50, 100, 150, 200, 400 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). A

vehicle control (e.g., DMSO) should be included.

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well

and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization

solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490

nm or 570 nm using a microplate reader.
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Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated

control. The IC50 value is determined by plotting cell viability against the logarithm of the

drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Cell Treatment: Culture and treat cells with Ampelopsin G as described for the cell viability

assay.

Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle

dissociation agent like trypsin and neutralize it with serum-containing medium. Centrifuge the

cell suspension to pellet the cells.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of

approximately 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow

cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic

cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both

Annexin V-FITC and PI positive.

Western Blot Analysis
This technique is used to detect specific proteins in a sample and to semi-quantify their

expression levels.
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Protein Extraction: After treatment with Ampelopsin G, wash the cells with cold PBS and

lyse them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide

gel and separate the proteins by electrophoresis.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control protein such as GAPDH or β-actin.

Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing Ampelopsin G's

cross-reactivity and the key signaling pathways it modulates.
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Caption: Experimental workflow for assessing Ampelopsin G cross-reactivity.
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Caption: Key signaling pathways modulated by Ampelopsin G in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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